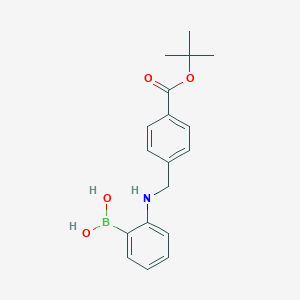
4-Bromo-1-methyl-3-phenyl-1H-pyrazole
Übersicht
Beschreibung
4-Bromo-1-methyl-3-phenyl-1H-pyrazole: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a phenyl group at the 3rd position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-3-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with bromine in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure consistency and purity. The use of continuous flow reactors can enhance the efficiency of the process, allowing for better control over reaction parameters and product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1-methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Cyclization Reactions: It can be used as a precursor for the synthesis of more complex heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted pyrazoles with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Condensed heterocyclic systems formed through cyclization .
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-1-methyl-3-phenyl-1H-pyrazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. Its structural properties make it a valuable tool in the design of bioactive molecules .
Medicine: Its ability to interact with biological targets makes it a promising candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1H-pyrazole: Lacks the methyl and phenyl groups, making it less complex.
4-Bromo-3-methyl-5-phenyl-1H-pyrazole: Similar structure but with different substitution patterns.
1-Methyl-4-bromopyrazole: Lacks the phenyl group, affecting its reactivity and applications
Uniqueness: 4-Bromo-1-methyl-3-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-bromo-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-7-9(11)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOKURUCEBPOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[2-(4-methylanilino)-2-oxoethyl]carbamate](/img/structure/B7946968.png)
![benzyl N-{[(3,5-dimethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B7946970.png)
![benzyl N-{[(4-ethylphenyl)carbamoyl]methyl}carbamate](/img/structure/B7946978.png)
![8-(3-Methylbenzoyl)-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B7946985.png)
![N,N-Dimethyl-2-(1-methyl-2-oxo-3-phenyl-1,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B7946991.png)

![4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)

![1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol](/img/structure/B7947024.png)
![1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7947029.png)


![Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)

